molecular formula C4H6N6O B13144898 N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide CAS No. 13236-84-5

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide

Cat. No.: B13144898
CAS No.: 13236-84-5
M. Wt: 154.13 g/mol
InChI Key: BPISYIZLDVUTAP-UHFFFAOYSA-N
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Description

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide (CAS 13236-84-5) is a chemical compound built on the stable 1,3,5-triazine (s-triazine) heterocyclic scaffold, a structure of significant interest in medicinal and materials chemistry . With a molecular formula of C4H6N6O and a molecular weight of 154.13 g/mol, this compound is characterized by a density of 1.704 g/cm³ and a high boiling point of 525.6°C at 760 mmHg, indicating its thermal stability . The s-triazine core is a versatile building block, and its derivatives are widely used as intermediates in multi-step organic synthesis, particularly in the development of more complex molecules through sequential nucleophilic substitution reactions . One of its primary research applications is in the field of polymer science, where it is associated with melamine-formaldehyde chemistry, a key component in the production of amino resins . These resins have historical and ongoing importance as binding agents and in the creation of durable materials . Researchers value this compound and its structural analogs for their potential in drug discovery, as the s-triazine motif is a key scaffold in the design of compounds with documented antiproliferative activity against various human cancer cell lines . The formamide functional group on the triazine ring presents a site for further chemical modification, making it a valuable precursor for generating libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13236-84-5

Molecular Formula

C4H6N6O

Molecular Weight

154.13 g/mol

IUPAC Name

N-(4,6-diamino-1,3,5-triazin-2-yl)formamide

InChI

InChI=1S/C4H6N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h1H,(H5,5,6,7,8,9,10,11)

InChI Key

BPISYIZLDVUTAP-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the condensation of 4,6-diamino-1,3,5-triazine with formylating reagents such as formamide derivatives or formyl chlorides under controlled conditions.

Procedure:

  • Reactants: 4,6-diamino-1,3,5-triazine, formamide or formyl chloride
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Conditions: Reflux at elevated temperatures (around 80-120°C)
  • Catalysts: Often, acid or base catalysts (e.g., triethylamine) are used to facilitate the reaction

Reaction Pathway:

The amino groups at positions 4 and 6 on the triazine ring undergo nucleophilic attack on the electrophilic carbon of the formylating agent, leading to the formation of the formamide linkage.

Reaction Scheme:

4,6-Diamino-1,3,5-triazine + Formylating agent → N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide

Advantages:

  • High purity of the product
  • Mild reaction conditions
  • Suitable for scale-up

Nucleophilic Substitution on 2-Chloro or 2-Amino Derivatives

Method Overview:

This synthetic route involves starting from 2-chloro- or 2-amino-1,3,5-triazine intermediates, which are subsequently converted into the formamide derivative via nucleophilic substitution with formamide derivatives.

Procedure:

  • Reactants: 2-chloro-1,3,5-triazine or amino derivatives
  • Reagents: Formamide or N,N-dimethylformamide (DMF)
  • Conditions: Heating at 100-150°C, often in the presence of a base like potassium carbonate or sodium hydride

Reaction Pathway:

The amino groups or halogen substituents at position 2 are displaced by nucleophilic attack from formamide derivatives, resulting in the formation of the desired formamide compound.

Reaction Scheme:

2-Chloro-1,3,5-triazine + Formamide derivative → this compound

Advantages:

  • High selectivity
  • Suitable for synthesizing derivatives with various substituents

Cyclocondensation of Guanidine Derivatives with Formyl Compounds

Method Overview:

This method utilizes the cyclocondensation of guanidine derivatives with aldehydes or formamides to generate the triazine core bearing formamide functionalities.

Procedure:

  • Reactants: Guanidine derivatives, aldehydes (e.g., formaldehyde), or formamides
  • Solvent: Ethanol, acetic acid, or other polar solvents
  • Conditions: Reflux at 80-120°C with acid catalysis

Reaction Pathway:

The guanidine undergoes cyclization with the formyl group, leading to the formation of the 1,3,5-triazine ring system with attached formamide groups.

Reaction Scheme:

Guanidine derivative + Formaldehyde or formamide → this compound

Advantages:

  • Facilitates the synthesis of substituted triazines
  • Good for generating derivatives with diverse functionalities

Key Reaction Conditions and Parameters

Parameter Typical Range Notes
Solvent Dimethylformamide, acetonitrile, ethanol Choice depends on reactants and reaction type
Temperature 80–150°C Elevated temperatures enhance reaction rates
Reaction Time 4–24 hours Longer times improve yields but may cause degradation
Catalysts Triethylamine, potassium carbonate, sodium hydride Used to facilitate nucleophilic attack or deprotonation

Notable Research Discoveries and Data

  • Yields: Reported yields vary from 65% to over 80% depending on the method and conditions (see,)
  • Reaction Medium: Organic solvents such as methanol, ethanol, or DMF are preferred for their polarity and ability to dissolve reactants
  • Purification: Typically involves recrystallization from suitable solvents or chromatography
  • Reaction Monitoring: NMR (particularly $$^{1}H$$ and $$^{13}C$$) and mass spectrometry are used to confirm product formation and purity

Summary of Preparation Strategies

Method Starting Material Key Reagents Conditions Advantages
Condensation with formylating agents 4,6-Diamino-1,3,5-triazine Formamide, formyl chloride Reflux in DMF or acetonitrile Mild, high yield
Nucleophilic substitution 2-Chloro- or amino-triazine Formamide derivatives Heating with base High selectivity
Cyclocondensation Guanidine derivatives Formaldehyde or formamides Reflux with acid Versatile, functional group tolerance

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide is recognized for its biological activities, particularly as an anticancer agent. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis and cellular proliferation. Inhibition of DHFR is crucial in cancer therapy as it disrupts DNA synthesis in rapidly dividing cells.

Case Studies on Anticancer Activity

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,3,5-triazine compounds and evaluated their cytotoxic effects against non-small cell lung cancer (A549) cell lines. The findings indicated that certain derivatives exhibited potent anticancer activity due to their ability to inhibit DHFR effectively .
  • Mechanism of Action : Research has shown that compounds containing the triazine scaffold can induce apoptosis in cancer cells. The structure allows for effective binding to the active site of DHFR, leading to decreased cellular proliferation and increased cytotoxicity .

Analytical Chemistry Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). This method is essential for the purification and characterization of the compound in various formulations.

HPLC Methodology

  • Separation Techniques : The compound has been successfully separated using a reverse phase HPLC method on Newcrom R1 columns. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
  • Scalability : The HPLC method is scalable for preparative separations, allowing for the isolation of impurities and characterization of the compound in pharmacokinetic studies .

Potential Biological Activities

In addition to its anticancer properties, this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Triazine derivatives have shown effectiveness against various microorganisms, suggesting potential use as antimicrobial agents .
  • Antiviral and Antifungal Activities : Some studies indicate that triazine compounds can also exhibit antiviral and antifungal properties, making them candidates for further research in infectious disease treatment .

Mechanism of Action

The mechanism of action of N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Impurity B)

  • Structure : Replaces the formamide group with a guanidine moiety.
  • Synthesis: Derived from cyanoguanidine or via condensation with guanidine .
  • Properties :
    • Higher basicity due to the guanidine group (pKa ~13), enhancing solubility in acidic conditions.
    • Detected as a key impurity in metformin hydrochloride synthesis .
  • Analytical Differentiation : Distinctive LC-MS signals ([M+H]+ = 168.16) compared to the formamide derivative .

N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives

  • Structure: Features piperidine or morpholine substituents instead of amino/formamide groups.
  • Synthesis: Cyanuric chloride reacts sequentially with piperidine/morpholine and amino acids .
  • Properties: Increased hydrophobicity due to bulky piperidine/morpholine groups, improving membrane permeability. Potential applications in kinase inhibition or antimicrobial agents .

2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)ethanesulfonic Acid

  • Structure : Contains a thioether linkage and sulfonic acid group.
  • Properties :
    • Enhanced water solubility (logP < −2) due to the sulfonic acid group.
    • Used in analytical chemistry as a derivatization agent for sulfhydryl groups .

N’-(4,6-Diphenoxy-1,3,5-triazin-2-yl)formohydrazide

  • Structure: Phenoxy groups at positions 4 and 6, formohydrazide at position 2.
  • Synthesis: Reaction of triphenoxy-triazine with hydrazine derivatives .
  • Applications : Intermediate in synthesizing CK1δ inhibitors for cancer therapy .

Melarsomine (Arsenic-Containing Triazine)

  • Structure : Includes an arsenic atom and dithiarsolane ring.
  • Properties: Antiparasitic activity (e.g., treatment of heartworm in dogs). Higher molecular weight (428.41 g/mol) and toxicity compared to non-metal triazines .

Physicochemical and Analytical Comparison

Table 1: Key Properties of Selected Triazine Derivatives

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility LC-MS [M+H]+
N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide C₄H₇N₇O 153.14 Formamide, amino Moderate (PBS) 154.1
N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine C₄H₈N₈ 168.16 Guanidine, amino High (acidic) 169.2
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)ethanesulfonic acid C₅H₉N₆O₃S₂ 289.30 Thioether, sulfonic acid Very high 290.3
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl)alanine C₁₄H₂₃N₇O₂ 329.38 Piperidine, amino acid Low (organic) 330.4

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : The formamide and guanidine derivatives are critical impurities in metformin, requiring strict control (<0.15% per ICH guidelines) .
  • Therapeutic Potential: Piperidine/morpholine-substituted triazines exhibit kinase inhibition (e.g., CK1δ) . Sulfonic acid derivatives serve as stabilizers in biologics .

Biological Activity

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide, a derivative of 1,3,5-triazine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is recognized for its potential as an inhibitor in various biochemical pathways and its efficacy against multiple diseases, particularly in the fields of oncology and virology.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C4H6N6O
  • Molecular Weight : 178.14 g/mol
  • CAS Number : 25796

This compound features a triazine ring substituted with amino groups, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in cellular processes. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : Several studies have demonstrated that derivatives of 4,6-diamino-1,3,5-triazines exhibit potent inhibitory activity against DHFR. This enzyme plays a critical role in folate metabolism and DNA synthesis, making it a target for anticancer and antimicrobial therapies .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target/Organism IC50 Value (µM) Reference
DHFR InhibitionBovine DHFR0.027
Antiproliferative ActivityCancer Cell Lines (A549)0.027
Antimicrobial ActivityCandida albicans50
Sodium Channel BlockadeNeuronal Sodium Channels12.57

Case Studies

  • Anticancer Activity : A study involving various 4,6-diamino-1,3,5-triazine derivatives revealed significant antiproliferative effects against lung cancer cell lines (A549). The lead compound exhibited an IC50 value of 27 nM . The mechanism was attributed to DHFR inhibition leading to disrupted nucleotide synthesis.
  • HIV Research : Another investigation identified compounds related to this compound as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. These compounds demonstrated efficacy against both wild-type and drug-resistant strains of the virus .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution profiles in vivo. However, comprehensive toxicological evaluations are necessary to assess safety before clinical application.

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